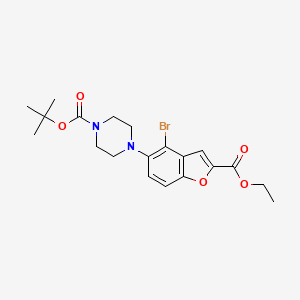
3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol es un compuesto heterocíclico que ha despertado interés en varios campos de investigación científica debido a sus características estructurales únicas y sus potenciales aplicaciones. Este compuesto consta de un grupo ciclohexilo, un grupo pirrolidinilo y un anillo de oxadiazol, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción de isocianato de ciclohexilo con ácido 3-pirrolidinil-1,2,4-oxadiazol-5-carboxílico en presencia de un agente deshidratante como el cloruro de tionilo. La reacción generalmente se lleva a cabo en una atmósfera inerte a temperaturas elevadas para facilitar la formación del anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de oxadiazol se puede sustituir con diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes N-óxidos de oxadiazol.
Reducción: Formación de derivados de oxadiazol reducidos.
Sustitución: Formación de derivados de oxadiazol sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-tiadiazol
- 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-triazol
- 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxazol
Singularidad
En comparación con compuestos similares, 3-Ciclohexil-5-(pirrolidin-3-il)-1,2,4-oxadiazol exhibe propiedades únicas debido a la presencia del anillo de oxadiazol, que confiere características electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h9-10,13H,1-8H2 |
Clave InChI |
YDEMCTMALQKFEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NOC(=N2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


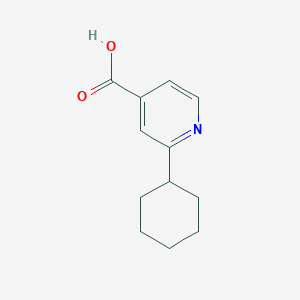
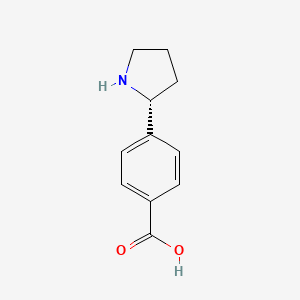
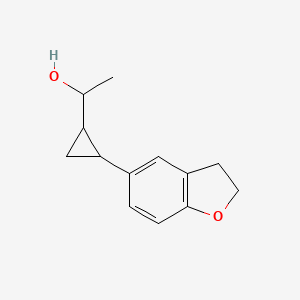

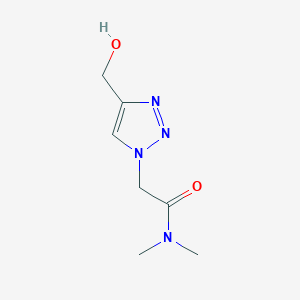
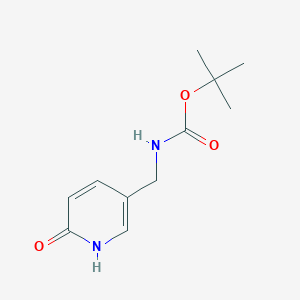
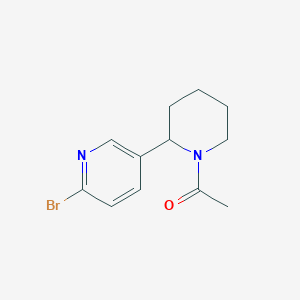
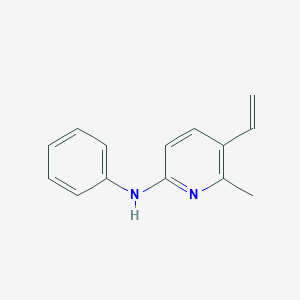

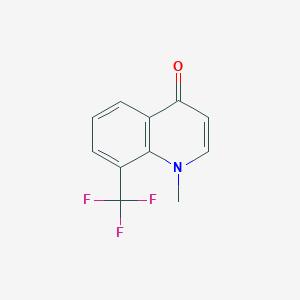
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)

